1-(2-Fluorophenyl)-3-methylpiperazine
Overview
Description
“1-(2-Fluorophenyl)-3-methylpiperazine” is a laboratory chemical . It is also known as “(2-Fluorophenyl)piperazine” and has a CAS number of 1011-15-0 .
Synthesis Analysis
The synthesis of similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 283.8±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Antitumor Activity
- A study by Ding et al. (2016) reported the synthesis of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited good to excellent inhibitory activity against tumor cells.
Bioactivities and Chemical Analysis
- Gul et al. (2019) synthesized new Mannich bases using 1-(2-fluorophenyl)piperazine and evaluated them for cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. Certain compounds demonstrated significant activity in these areas (Gul et al., 2019).
- Nishio et al. (2007) developed new derivatization reagents for the mass spectrometric determination of steroids. One such reagent, 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, was used for enhancing the detection sensitivity of certain steroids (Nishio et al., 2007).
Fluorescent Probes and Sensors
- Bakov et al. (2022) synthesized a highly water-soluble 1,8-naphthalimide with a 4-methylpiperazinyl fragment for pH and viscosity sensing, demonstrating the utility of such compounds in material science applications (Bakov et al., 2022).
Molecular Logic Circuits
- Georgiev et al. (2017) developed a novel water-soluble 1,8-naphthalimide with N-methylpiperazine substituents that can act as a combinatorial logic circuit with fluorescence and absorption modes for determining ions in aqueous media (Georgiev et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRJMLNCMWXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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